3-((5-Methylthiophen-2-yl)methyl)pyrrolidine hydrochloride
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Overview
Description
3-((5-Methylthiophen-2-yl)methyl)pyrrolidine hydrochloride is a chemical compound that features a pyrrolidine ring substituted with a 5-methylthiophen-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5-Methylthiophen-2-yl)methyl)pyrrolidine hydrochloride typically involves the reaction of 5-methylthiophene-2-carbaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control reaction parameters. Purification steps such as crystallization and recrystallization are employed to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
3-((5-Methylthiophen-2-yl)methyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Reduced forms of the pyrrolidine ring.
Substitution: Substituted pyrrolidine derivatives.
Scientific Research Applications
3-((5-Methylthiophen-2-yl)methyl)pyrrolidine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticonvulsant and antinociceptive properties.
Medicine: Investigated for its potential use in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-((5-Methylthiophen-2-yl)methyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets in the body. The compound is believed to modulate the activity of voltage-gated sodium and calcium channels, which play a crucial role in neuronal signaling. This modulation can lead to anticonvulsant and antinociceptive effects .
Comparison with Similar Compounds
Similar Compounds
3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione: Known for its anticonvulsant activity.
Pyrrolidine-2,5-dione derivatives: Studied for their various biological activities.
Uniqueness
3-((5-Methylthiophen-2-yl)methyl)pyrrolidine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to modulate ion channels sets it apart from other similar compounds .
Properties
Molecular Formula |
C10H16ClNS |
---|---|
Molecular Weight |
217.76 g/mol |
IUPAC Name |
3-[(5-methylthiophen-2-yl)methyl]pyrrolidine;hydrochloride |
InChI |
InChI=1S/C10H15NS.ClH/c1-8-2-3-10(12-8)6-9-4-5-11-7-9;/h2-3,9,11H,4-7H2,1H3;1H |
InChI Key |
ZTHQUFKEVRXNGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)CC2CCNC2.Cl |
Origin of Product |
United States |
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